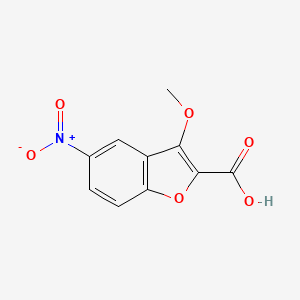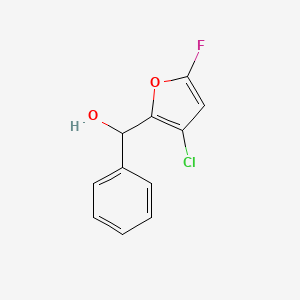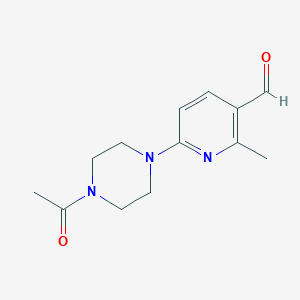
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with amino, bromo, tert-butyl, and cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of Substituents: The tert-butyl group can be introduced via alkylation using tert-butyl halides. The amino group can be introduced through nucleophilic substitution reactions.
Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS).
Cyano Group Introduction: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium cyanide, and amines can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine, NBS, and other halogenating agents can be used under acidic or neutral conditions.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, and other reducing agents can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group with sodium azide would yield 5-Amino-3-azido-1-(tert-butyl)-1H-pyrazole-4-carbonitrile.
科学的研究の応用
Chemistry
In chemistry, 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be used as therapeutic agents. Research is ongoing to explore its potential as a treatment for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its derivatives may be used in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth.
類似化合物との比較
Similar Compounds
5-Amino-3-chloro-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
5-Amino-3-iodo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Similar structure but with an iodine atom instead of a bromine atom.
5-Amino-3-methyl-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
The uniqueness of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile lies in its specific combination of substituents, which imparts unique chemical and physical properties. The presence of the bromo group allows for further functionalization through substitution reactions, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
特性
CAS番号 |
1390635-65-0 |
|---|---|
分子式 |
C8H11BrN4 |
分子量 |
243.10 g/mol |
IUPAC名 |
5-amino-3-bromo-1-tert-butylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11BrN4/c1-8(2,3)13-7(11)5(4-10)6(9)12-13/h11H2,1-3H3 |
InChIキー |
LKKZABQMNDQZKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=C(C(=N1)Br)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




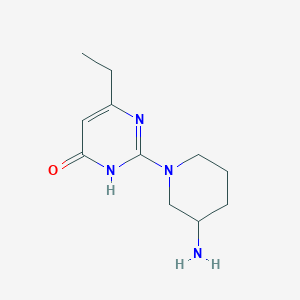

![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
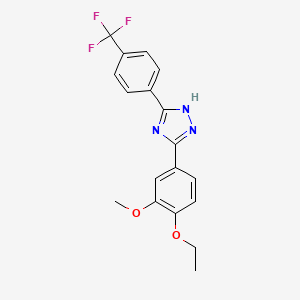
![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)
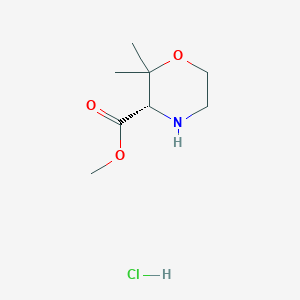

![2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
